

# Comparative Guide to Phase 1 Clinical Trials for Advanced Solid Tumors

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## Compound of Interest

Compound Name: R892

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This guide provides a comparative overview of the phase 1 clinical trial design and available data for investigational drugs being developed for advanced solid tumors. The information is intended for researchers, scientists, and drug development professionals.

## Investigational Drug Profiles

The following table summarizes key information for PF-07284892 and a selection of other investigational drugs for solid tumors identified in the search results.

Drug Name	ClinicalTrial.gov ID	Sponsor	Target Patient Population	Therapeutic Approach
PF-07284892	NCT04800822	Pfizer	Participants with advanced solid tumors, including ALK-positive NSCLC, CRC with BRAF V600E mutation, and other specified mutations.[1]	Single agent and in combination with lorlatinib, encorafenib and cetuximab, or binimetinib.[1]
AZD9592	NCT05647122	AstraZeneca	Patients with advanced solid tumors, including NSCLC, HNSCC, and CRC.[2]	Monotherapy and in combination with other anti-cancer agents.[2]
XL092	HSR230092	Exelixis, Inc.	Subjects with metastatic solid tumors that have progressed despite standard treatments.[3]	Alone or in combination with immuno-oncology agents (nivolumab, ipilimumab, relatlimab).[3]
RRx-001	NCT02518958	EpicientRx, Inc.	Patients with advanced metastatic cancer.	Combination with nivolumab.[4]

## Quantitative Data from Phase 1 Trials

Direct quantitative results for the phase 1 trial of PF-07284892 are not available in the provided search results. However, data from the phase 1 pilot study of RRx-001 in combination with

nivolumab can be used as a representative example of the types of data collected and reported in such trials.

Table 2.1: Phase 1 Results for RRx-001 + Nivolumab (PRIMETIME study)[4]

Metric	Result
Number of Patients	12
Dose-Limiting Toxicities (DLTs)	None reported
Most Common RRx-001-related Adverse Event	Infusion reaction (33.3%)
Most Common Combination-related Adverse Event	Pseudoprogression (25%)
Common Immune-related Treatment-Emergent AEs	Pneumonitis (8.3%), Hypothyroidism (8.3%)
Objective Response Rate (ORR) at 12 weeks	25%
Disease Control Rate (DCR) at 12 weeks	67%
Progressive Disease	25%

## Experimental Protocols

The methodologies for phase 1 clinical trials in oncology are designed to primarily assess safety and determine the recommended dose for further studies.

### General Phase 1 Oncology Trial Protocol

A typical first-in-human, phase 1 study for a new anti-cancer agent in patients with advanced solid tumors follows a structured protocol:

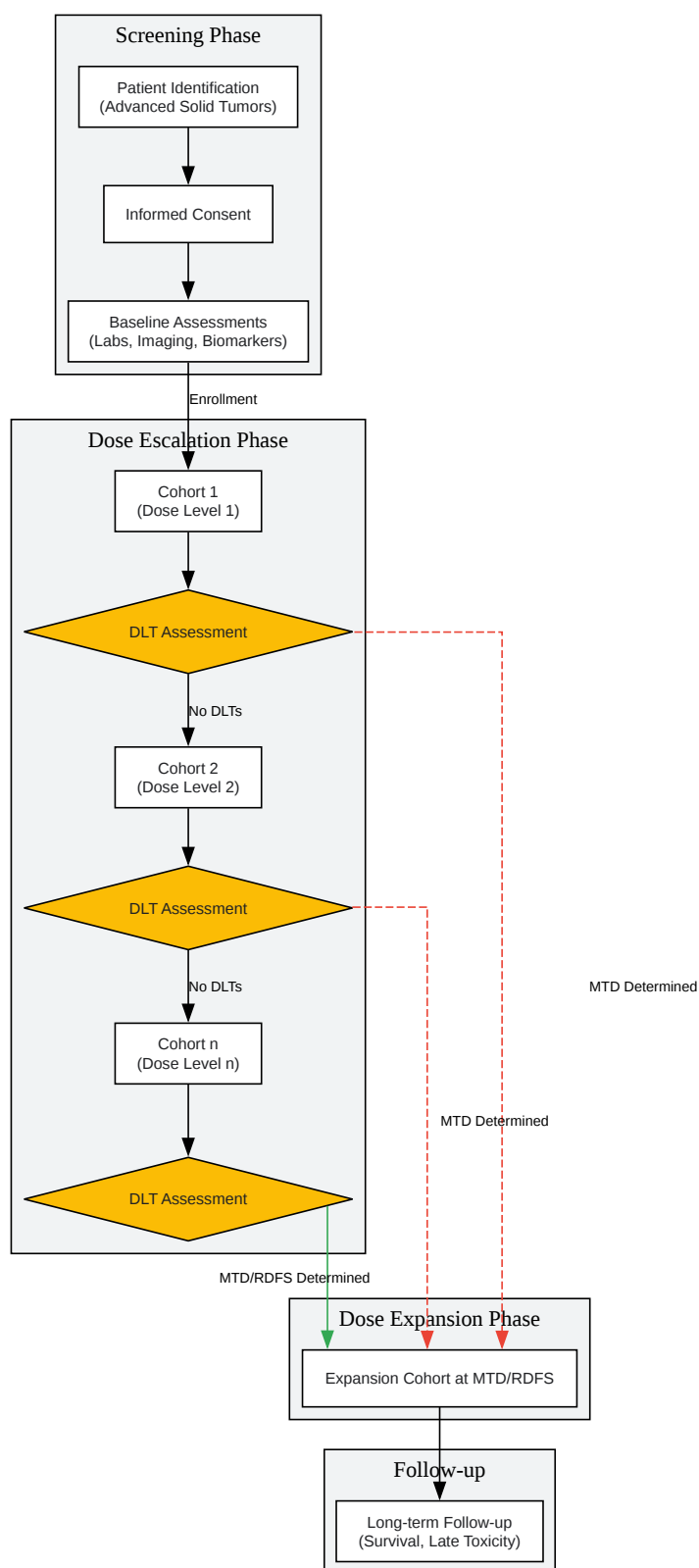
- **Study Design:** These are often open-label, dose-escalation studies. The study for PF-07284892, for instance, is designed to determine the maximum tolerated dose (MTD) and/or the recommended dose for further study (RDFS) both as a single agent and in various combinations.[1]

- **Patient Population:** Patients enrolled typically have advanced or metastatic solid tumors for which standard therapies have failed. Specific trials may require the presence of certain biomarkers, as seen in the PF-07284892 trial which includes patients with ALK-positive NSCLC, BRAF V600E mutant CRC, and other specific mutations.[\[1\]](#)
- **Dose Escalation Phase:** The trial begins with a small cohort of patients receiving a low dose of the investigational drug. If the drug is well-tolerated (i.e., no dose-limiting toxicities are observed), a new cohort of patients is enrolled at a higher dose level. This process continues until the MTD is identified.
- **Expansion Phase:** Once the MTD or RDFS is determined, additional patients may be enrolled in an expansion cohort to further evaluate the safety, tolerability, and preliminary anti-tumor activity of the drug at that dose.
- **Assessments:**
  - **Safety:** Monitored through the evaluation of adverse events (AEs), serious adverse events (SAEs), and dose-limiting toxicities (DLTs). Adverse events are typically graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
  - **Pharmacokinetics (PK):** Blood samples are collected at various time points to determine how the drug is absorbed, distributed, metabolized, and excreted by the body.
  - **Pharmacodynamics (PD):** Biomarkers may be assessed to determine if the drug is engaging its target.
  - **Preliminary Efficacy:** Tumor responses are typically assessed using imaging scans (e.g., CT or MRI) at baseline and at specified intervals during the study. The Response Evaluation Criteria in Solid Tumors (RECIST) is a standardized methodology used to evaluate changes in tumor size.[\[4\]](#)

## Visualizations

### Experimental Workflow

The following diagram illustrates a typical workflow for a Phase 1 dose-escalation clinical trial for a new anti-cancer agent.

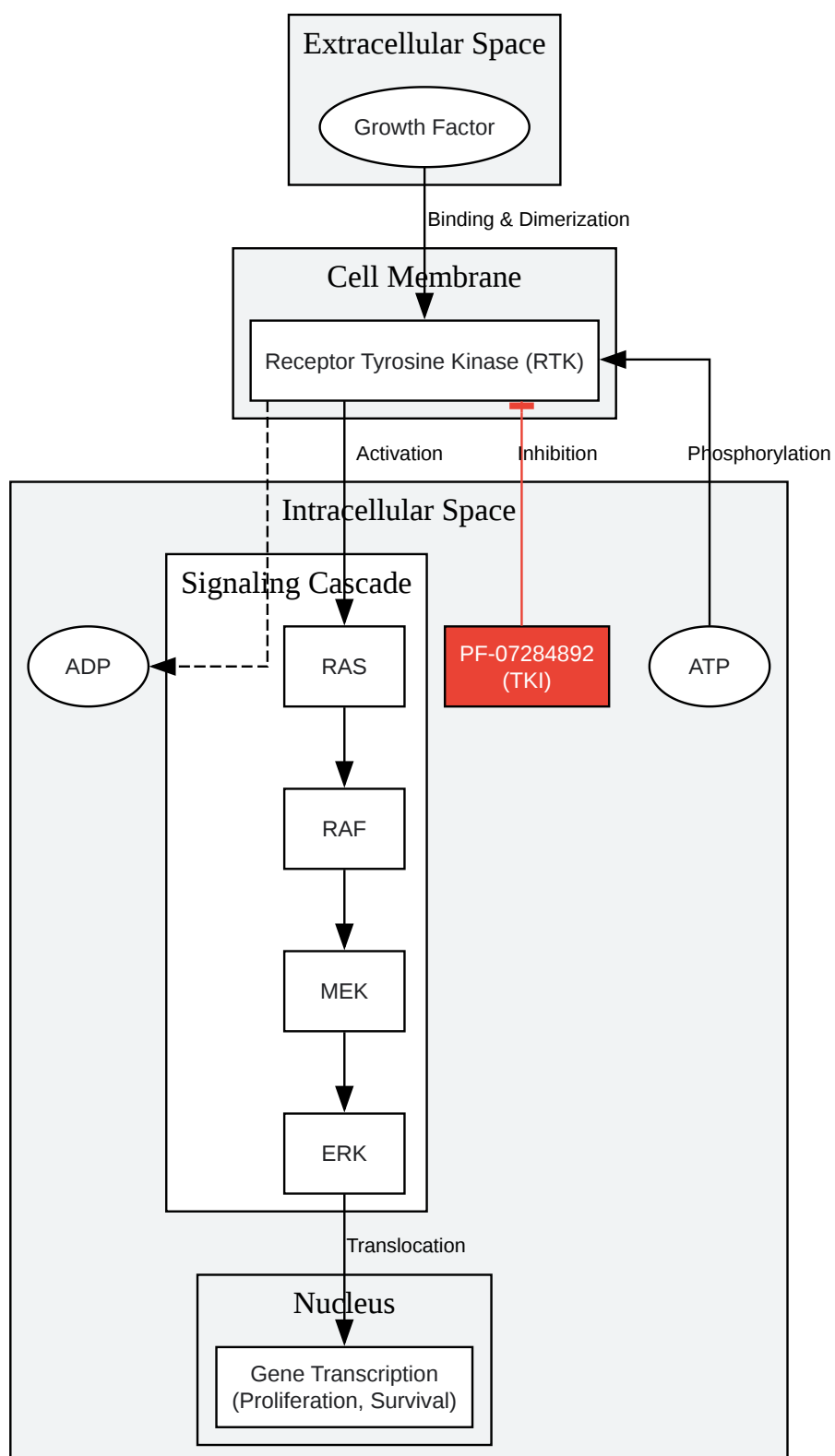


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Caption: Workflow of a Phase 1 Dose-Escalation Clinical Trial.

## Signaling Pathway

As the specific mechanism of action for PF-07284892 is not detailed in the provided search results, a generalized signaling pathway for a hypothetical tyrosine kinase inhibitor (TKI) targeting a receptor tyrosine kinase (RTK) is presented below. This is a common mechanism for drugs developed for cancers with specific mutations like ALK or BRAF.



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Caption: Generalized Signaling Pathway for a Receptor Tyrosine Kinase Inhibitor.

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